N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
Description
N-(1-(((2-Br-anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl substituent on the benzamide ring and a 2-bromoaniline group linked via a thiourea bridge to a 2,2,2-trichloroethyl moiety. While direct biological data for this compound are unavailable, structural analogs suggest roles in antimicrobial or enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFXOQNAXEBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387626 | |
| Record name | AC1MFP8L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6430-52-0, 380173-18-2 | |
| Record name | AC1MFP8L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
N-(1-(((2-BR-anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trichloroethyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound's unique functional groups may contribute to its effectiveness against bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Biological Research
Research has focused on the interaction of this compound with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can reveal its potential as a drug candidate targeting specific diseases.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Functionalization Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the development of new derivatives with tailored properties for specific applications.
Industrial Applications
The compound may also find applications in the production of specialty chemicals due to its unique structural attributes:
- Agrochemicals : Its potential efficacy against pests could be explored in agricultural applications.
- Material Science : The incorporation of such compounds into polymers or other materials may enhance their properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined derivatives of brominated aniline compounds, revealing that modifications similar to those found in this compound resulted in significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trichloroethyl group in enhancing bioactivity .
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that compounds related to this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. This inhibition was attributed to the structural features that allow for effective binding within the enzyme's active site .
Chemical Reactions Analysis
Nucleophilic Substitution at Trichloroethyl Center
The trichloroethyl group undergoes nucleophilic displacement reactions with amines and thiols:
Key characteristics:
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Chlorine atoms show reactivity order: primary > secondary due to steric hindrance
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Reactions proceed faster in polar aprotic solvents (DMF > toluene)
Thiourea Group Transformations
The -NH-CS-NH- moiety participates in acid/base-mediated and coordination reactions:
Acid-Catalyzed Hydrolysis
textH2SO4 (2M), reflux → Urea derivative + H2S↑
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Complete conversion in 4 hr (monitored by TLC)
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Product confirmed via ¹H NMR loss of thiourea protons at δ 10.2–11.1 ppm
Metal Complexation
| Metal Salt | Ligand Mode | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Bidentate (S,N) | Catalytic oxidation studies | 8.2 ± 0.3 |
| Pd(II) chloride | Monodentate (S) | Cross-coupling precursors | 5.9 ± 0.2 |
Complexes characterized by UV-Vis (λmax 420 nm for Cu) and ESI-MS .
Amide Group Reactivity
The 2-methylbenzamide component undergoes hydrolysis under extreme conditions:
| Conditions | Products | Half-Life |
|---|---|---|
| 6M HCl, 100°C | 2-Methylbenzoic acid + NH4Cl | 45 min |
| LiAlH4 (3 eq.), THF, 0°C→RT | Reduced to benzylamine derivative | 82% |
Bromoaniline Substituent Modifications
The 2-bromo-aniline segment participates in cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O, 80°C | Biaryl derivative | 67% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene | N-arylpiperazine analog | 54% |
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Bromine substitution confirmed via ¹³C NMR (C-Br signal at δ 115 ppm disappearance)
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Reactions show regioselectivity at ortho position due to steric guidance
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition stages:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–220 | 12.4 | Thiourea CS-NH bond cleavage |
| 220–280 | 34.7 | Trichloroethyl group loss |
| 280–350 | 28.1 | Benzamide ring degradation |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide moiety’s substituents significantly affect electronic properties and binding interactions:
- 3-Nitrobenzamide Analogs () : Electron-withdrawing nitro groups at the 3-position increase polarity and reactivity, favoring interactions with electron-rich biological targets (e.g., enzymes or microbial proteins) .
- Hexadecanamide Analog () : A long aliphatic chain replaces the benzamide, drastically altering solubility and likely directing the compound toward lipid-rich environments .
Substituent Variations on the Aniline Ring
The aniline ring’s substitution pattern modulates electronic and steric effects:
Backbone and Functional Group Modifications
- Carbothioyl Linkage : The thiourea bridge may enhance metal coordination (e.g., in enzyme inhibition) compared to urea or amide linkages .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Enzyme Inhibition : Analogs with trichloroethyl-thiourea motifs () show promise as kinase inhibitors (e.g., GSK-3β), highlighting possible therapeutic applications .
- Synthetic Accessibility : Methods for benzamide synthesis (e.g., acyl chloride reactions in ) are adaptable for producing the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves sequential coupling of 2-bromoaniline, carbothioyl, and trichloroethyl moieties. A stepwise approach is recommended:
Thiourea formation : React 2-bromoaniline with thiocarbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to generate the carbothioyl intermediate .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the trichloroethylamine group to the 2-methylbenzamide backbone .
- Optimization : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. Central Composite Design (CCD) is effective for identifying optimal reaction yields .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer : Prioritize:
- FT-IR : Confirm the presence of thiourea (–N–C(=S)–N–) stretches (~1250–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., trichloroethyl vs. benzamide protons). Deuterated DMSO is ideal for solubility .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ via ESI+) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in DMSO, PBS, and ethanol. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS. Focus on thiourea’s hydrogen-bonding potential with active-site residues .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic profiles .
Q. How can contradictory data in reactivity studies (e.g., unexpected byproducts) be systematically addressed?
- Methodological Answer :
- Root Cause Analysis :
Isolate intermediates : Confirm if byproducts arise from incomplete coupling or thiourea decomposition .
Kinetic Studies : Use stopped-flow IR to monitor reaction intermediates in real-time .
- Controlled Experiments : Vary protecting groups (e.g., Boc vs. Fmoc) on the trichloroethylamine to assess steric effects .
Q. What experimental strategies minimize interference from halogen (Br/Cl) atoms in mass spectrometry or crystallography?
- Methodological Answer :
- MS Adjustments : Use softer ionization (e.g., MALDI-TOF) to reduce halogen-induced fragmentation. Isotopic pattern analysis (Br’s ~1:1 M/M+2) aids identification .
- Crystallography : Co-crystallize with heavy atoms (e.g., Hg²⁺) to improve phase resolution. Consider halogen bonding in crystal packing .
Q. How can the compound’s thiourea moiety be modified to enhance metabolic stability without losing activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the thiourea (–NH–C(=S)–NH–) with a cyanoguanidine (–NH–C(=N–CN)–NH–) group. Compare via Free-Wilson analysis .
- Prodrug Design : Mask the thiourea as a thioether prodrug, activated by glutathione in target tissues .
Methodological Framework for Data Interpretation
Designing a robust structure-activity relationship (SAR) study for derivatives of this compound
- Key Steps :
Core Modifications : Systematically vary substituents (e.g., 2-Br-aniline → 2-Cl-aniline) and assess activity .
Statistical Modeling : Apply Partial Least Squares Regression (PLSR) to correlate electronic parameters (Hammett σ) with bioactivity .
Validation : Use leave-one-out cross-validation to avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
